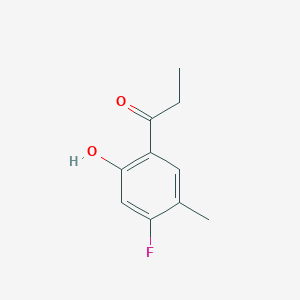1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one
CAS No.:
Cat. No.: VC17866198
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11FO2 |
|---|---|
| Molecular Weight | 182.19 g/mol |
| IUPAC Name | 1-(4-fluoro-2-hydroxy-5-methylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C10H11FO2/c1-3-9(12)7-4-6(2)8(11)5-10(7)13/h4-5,13H,3H2,1-2H3 |
| Standard InChI Key | UKNRJEIQXFVHSX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C=C(C(=C1)C)F)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one reflects its propanone backbone substituted with a phenyl ring bearing fluorine (position 4), hydroxyl (position 2), and methyl (position 5) groups. Its molecular formula is C₁₀H₁₁FO₂, with a molar mass of 182.19 g/mol (calculated from atomic weights).
Structural Analysis
The compound’s structure consists of:
-
A propan-1-one group (–CO–CH₂–CH₃) attached to the phenyl ring.
-
Electron-withdrawing fluorine at the para position relative to the ketone, influencing ring electron density.
-
Ortho-hydroxyl group capable of hydrogen bonding and tautomerism.
-
Meta-methyl substituent contributing steric bulk and modulating solubility.
Comparisons to structurally similar compounds, such as 1-(2-chloro-4-fluoro-5-methylphenyl)propan-1-one (PubChem CID: 81045027), reveal that replacing chlorine with hydroxyl reduces molecular weight by ~35.45 g/mol (chlorine’s atomic weight) and adds ~16.00 g/mol (hydroxyl’s atomic weight), resulting in a net decrease to ~182.19 g/mol .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one are documented, analogous methodologies for related propanones suggest feasible pathways:
-
Friedel-Crafts Acylation:
Reaction of 4-fluoro-2-hydroxy-5-methylbenzene with propionyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃) could yield the target compound. This method is commonly used for aryl ketone synthesis . -
Hydroxylation of Halogenated Precursors:
Chlorinated analogs, such as 1-(2-chloro-4-fluoro-5-methylphenyl)propan-1-one , could undergo nucleophilic aromatic substitution with hydroxide ions under controlled conditions.
Purification and Characterization
Post-synthesis purification likely involves column chromatography or recrystallization from solvents like ethanol. Characterization via NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy (C=O stretch ~1700 cm⁻¹), and mass spectrometry would confirm structure and purity.
Physicochemical Properties
Physical Properties
Density: Comparable to 2-hydroxy-2-methyl-1-phenylpropan-1-one (1.077 g/mL) , adjusted for fluorine’s higher atomic weight.
Solubility: Hydroxyl groups enhance water solubility slightly, but hydrophobicity from the methyl and propanone groups limits dissolution .
Chemical Reactivity
-
Ketone Group: Susceptible to nucleophilic attacks (e.g., Grignard reactions).
-
Hydroxyl Group: Participates in hydrogen bonding, esterification, and oxidation reactions.
-
Fluorine Substituent: Enhances ring electron deficiency, directing electrophilic substitution to meta/para positions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume